5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
Description
Historical Context and Development of Halogenated Pyrazolo[1,5-a]pyrimidines
The exploration of halogenated pyrazolo[1,5-a]pyrimidines began in the early 2000s, driven by their structural resemblance to purines and potential as kinase inhibitors. Initial work by Liebscher et al. in 2004 demonstrated direct halogenation methods using electrophilic reagents like N-halosuccinimides. The introduction of iodine, chlorine, and fluorine substituents gained traction due to their ability to fine-tune electronic properties and enhance binding affinity in drug candidates. For instance, this compound was first synthesized in 2018 via cyclocondensation and oxidative halogenation, leveraging sodium halides and potassium persulfate in aqueous conditions. This marked a shift toward environmentally benign protocols in heterocyclic chemistry.
Significance in Heterocyclic Chemistry Research
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in drug discovery, with applications spanning oncology, neurology, and infectious diseases. Their fused bicyclic structure provides rigidity and planar geometry, enabling strong interactions with enzymatic active sites. The trihalogenated derivative this compound is particularly notable for its role in synthesizing kinase inhibitors, such as Pim-1 and B-Raf antagonists, through Suzuki-Miyaura cross-coupling reactions. Additionally, its iodine atom serves as a handle for radiolabeling in imaging probes.
Structural Overview of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In this compound, substituents are positioned as follows:
- Position 2 : Fluorine atom, contributing to electronegativity and hydrogen-bonding potential.
- Position 3 : Iodine atom, enabling cross-coupling reactions.
- Position 5 : Chlorine atom, enhancing lipophilicity and metabolic stability.
The molecular formula is C₆H₂ClFIN₃ , with a molar mass of 297.46 g/mol. X-ray crystallography studies reveal a nearly planar structure, with halogen atoms inducing slight torsional distortions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1638771-79-5 |
| Molecular Formula | C₆H₂ClFIN₃ |
| Molecular Weight | 297.46 g/mol |
| Purity | ≥90% (HPLC) |
| Storage Temperature | 0–8°C |
| Physical Form | Light-yellow solid |
| Solubility | DMSO, DMF (>10 mg/mL) |
Importance of Trihalogenated Derivatives in Chemical Research
Trihalogenated pyrazolo[1,5-a]pyrimidines are pivotal for three reasons:
- Reactivity : Iodine at position 3 facilitates palladium-catalyzed couplings (e.g., Sonogashira, Heck), enabling rapid diversification.
- Electronic Modulation : Chlorine and fluorine adjust electron density, improving interactions with hydrophobic enzyme pockets.
- Thermodynamic Stability : Halogens increase melting points and reduce degradation, enhancing shelf life.
For example, this compound serves as a precursor to selitrectinib , a TRK inhibitor used in cancer therapy.
Current Research Status and Scientific Challenges
Despite progress, key challenges persist:
- Regioselectivity : Competing halogenation at positions 5, 6, and 7 complicates synthesis. Recent methods using hypervalent iodine reagents (e.g., PIDA) in water show improved selectivity.
- Scalability : Traditional routes require microwave assistance or toxic solvents. Green chemistry approaches, such as K₂S₂O₈/NaX systems, offer safer alternatives but face yield limitations.
- Bioavailability : High molecular weight and lipophilicity hinder cellular uptake. Prodrug strategies and nanoparticle formulations are under investigation.
Table 2: Synthetic Methods for this compound
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidative Halogenation | K₂S₂O₈, NaI, H₂O, 80°C | 85% | |
| Microwave-Assisted | NIS, DMF, 180°C, 30 min | 78% | |
| Hypervalent Iodine | PIDA, KI, H₂O, RT | 92% |
Future research aims to integrate flow chemistry and machine learning for reaction optimization, addressing these bottlenecks while expanding the compound’s applications in photovoltaics and chemosensors.
Properties
IUPAC Name |
5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFIN3/c7-3-1-2-12-6(10-3)4(9)5(8)11-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOULZKKNRLVZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)F)I)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Halogenated Precursors
The foundational approach involves cyclocondensation between 5-aminopyrazole derivatives and halogen-substituted β-dicarbonyl compounds. For instance, Khalafy et al. demonstrated that 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles react with 1,3-diketones or β-ketoesters in acetic acid catalyzed by H₂SO₄ to yield pyrazolo[1,5-a]pyrimidines. When halogenated diketones (e.g., chloro- or fluoro-substituted acetylacetone) are employed, the corresponding 5-chloro-2-fluoro-pyrazolo[1,5-a]pyrimidine core forms directly. Subsequent iodination at position 3 is achieved via oxidative halogenation (discussed in Section 3).
Key Data:
- Reagents: 5-amino-3-arylamino-pyrazole, 1,3-diketones (e.g., pentane-2,4-dione), H₂SO₄, acetic acid.
- Conditions: 130°C, 18 hours under reflux.
- Yield: 87–94% for core formation.
This method’s efficacy hinges on the pre-functionalization of β-dicarbonyl precursors with chlorine and fluorine, ensuring regioselective incorporation during cyclocondensation.
Oxidative Cyclization in Oxygen Atmosphere
A breakthrough methodology by Martins et al. utilizes oxidative cross-dehydrogenative coupling (CDC) under molecular oxygen to construct the pyrazolo[1,5-a]pyrimidine ring. N-Amino-2-iminopyridines react with ethyl acetoacetate in ethanol containing acetic acid, with O₂ as the terminal oxidant. The halogen substituents (Cl, F) are introduced via halogenated starting materials, while iodine is incorporated post-cyclization.
Optimization Insights (Table 1):
| Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|
| 6 | O₂ | 94 |
| 6 | Air | 74 |
| 6 | Ar | 6 |
Mechanistic Pathway:
- Nucleophilic addition of the enolized β-diketone to the N-amino-2-iminopyridine.
- Oxidative dehydrogenation mediated by O₂, forming a conjugated diimine intermediate.
- Cyclization and aromatization to yield the pyrazolo[1,5-a]pyrimidine core.
This method’s reliance on O₂ enhances atom economy and avoids stoichiometric oxidants, though it requires careful control of acid concentration to suppress byproduct formation.
One-Pot Cyclization and Oxidative Halogenation
Sikdar et al. developed a one-pot protocol integrating cyclization and oxidative iodination. Starting from 5-aminopyrazoles and enaminones, the pyrazolo[1,5-a]pyrimidine core is assembled, followed by in situ halogenation using sodium iodide (NaI) and potassium persulfate (K₂S₂O₈). This tandem process eliminates isolation steps, improving efficiency.
Reaction Conditions:
- Cyclization: K₂S₂O₈ (oxidant), ethanol, 80°C, 12 hours.
- Halogenation: NaI (1.2 equiv), K₂S₂O₈ (2 equiv), 80°C, 6 hours.
Advantages:
- Simultaneous introduction of iodine at position 3 during core formation.
- Compatibility with diverse β-dicarbonyl substrates, enabling modular synthesis.
Limitations:
Regioselective Post-Synthetic Halogenation
Recent advances by Portilla et al. highlight regioselective C3-iodination of pre-formed pyrazolo[1,5-a]pyrimidines using N-iodosuccinimide (NIS) under mild conditions. This method is particularly valuable for introducing iodine after establishing the Cl and F substituents.
Procedure:
- Substrate: 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine (synthesized via Methods 1 or 2).
- Halogenation: NIS (1.1 equiv), dichloroethane, 60°C, 24 hours.
- Yield: 82–89% for C3-iodination.
Mechanistic Rationale:
The electron-deficient C3 position undergoes electrophilic aromatic substitution (EAS) with NIS, facilitated by the directing effects of adjacent nitrogen atoms.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine, fluorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and amines are commonly used.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide.
Reduction: Reagents like sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its structural framework allows it to act as a pharmacophore, which can interact with specific biological targets. Research indicates that compounds based on the pyrazolo[1,5-a]pyrimidine core exhibit promising activity against various cancer cell lines. For instance, derivatives of this compound have shown selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in cancer signaling pathways. A study reported a derivative with an IC50 value of 0.064 μM against THP-1 cells, indicating high potency in inhibiting PI3Kγ activity .
Antiviral and Anti-inflammatory Properties
In addition to its anticancer properties, 5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine is being explored for antiviral and anti-inflammatory activities. The presence of halogens in its structure can enhance binding affinity to viral proteins or inflammatory mediators, making it a candidate for further drug development .
Organic Synthesis
Building Block in Organic Chemistry
This compound serves as a valuable building block in organic synthesis due to its unique halogenation pattern. It allows for selective functionalization, enabling the creation of more complex molecules with tailored properties. Researchers utilize it to synthesize new materials and catalysts, particularly in developing fluorescent probes and dyes .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions under controlled conditions to achieve high yields and purity .
Photophysical Properties
Fluorescent Probes
The compound's photophysical properties make it useful in developing fluorescent probes for biological imaging and sensing applications. Its ability to emit fluorescence upon excitation allows researchers to track cellular processes and interactions in real-time .
Comparison with Related Compounds
To understand the unique characteristics of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Halogenation Pattern | Notable Applications |
|---|---|---|
| This compound | Cl, F, I | Anticancer, antiviral, fluorescent probes |
| 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine | Cl, I | Anticancer |
| 2-Fluoro-3-iodopyrazolo[1,5-a]pyrimidine | F, I | Antiviral |
This table illustrates how the presence of multiple halogens in this compound contributes to its enhanced stability and biological activity compared to other related compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The halogen atoms play a crucial role in enhancing the compound’s binding affinity through halogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Kinase Inhibition
Position 5: Chlorine vs. Other Substituents
The 5-chloro substituent is critical for kinase inhibition. Evidence from Pim-1 inhibition studies shows that:
- 5-Chloro-3-aryl derivatives (e.g., compound 9) achieve IC₅₀ values as low as 27 nM, while non-halogenated fragments (e.g., 17) are inactive .
- Replacement of chlorine with smaller substituents (e.g., hydrogen) drastically reduces potency, highlighting the necessity of a halogen or bulky group at position 5 .
Position 3: Iodine vs. Bromine, Chlorine, and Aryl Groups
- 3-Iodo substitution introduces steric bulk and polarizability, which may enhance binding to hydrophobic pockets in kinases. However, analogs with 3-bromo or 3-chloro substituents show comparable Pim-1 inhibition (IC₅₀ = 27–294 nM) .
- Aryl groups at position 3 (e.g., 18 ) exhibit moderate activity (IC₅₀ = 5 µM), suggesting that halogenated substituents are superior for potency .
Position 2: Fluorine’s Electronic Effects
The 2-fluoro substituent in the target compound likely enhances electron-withdrawing effects, stabilizing the pyrazolo[1,5-a]pyrimidine core and improving metabolic stability. Comparable derivatives with 2-methyl or 2-aryl groups show reduced selectivity for PI3Kδ .
Table 1: Key Kinase Inhibition Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituents (Positions) | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | Selectivity (Pim-1/Flt-3) | hERG Inhibition (IC₅₀) |
|---|---|---|---|---|---|
| 5-Chloro-3-iodo-2-fluoro | 5-Cl, 3-I, 2-F | 27* | 54* | 2-fold | >30 µM† |
| 9 | 5-Cl, 3-aryl | 27 | 81 | 3-fold | >30 µM |
| 15a | 5-Cl, short-chain 3-sub | Inactive | - | - | - |
| SGI-1776 | 5-Cl, basic amino group | 19 | 32 | 1.7-fold | 1.94 µM |
*Estimated based on structural analogs; †Predicted due to absence of terminal basic moieties .
- Dual Pim-1/Flt-3 Inhibition : The target compound and analogs (e.g., 9 ) inhibit both kinases but show 2–15-fold selectivity for Pim-1, making them promising for hematologic cancers .
- hERG Safety Profile : Unlike SGI-1776 (tertiary amine), the absence of basic groups in the target compound and analogs like 9 eliminates hERG channel inhibition (IC₅₀ > 30 µM) .
Comparison with Non-Halogenated Analogs
- Morpholine-Substituted Derivatives : Compounds with 7-morpholine groups (e.g., PI3Kδ inhibitors) prioritize isoform selectivity over broad kinase activity, unlike the halogen-rich target compound .
- Methyl/Aryl Derivatives : 2-Methyl or 5-aryl analogs (e.g., 5-(4-fluorophenyl)-2-methyl-7-CF3 ) exhibit fluorescence properties but lower kinase potency, emphasizing the superiority of halogen substitutions .
Biological Activity
5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated primarily for its potential as an inhibitor of various kinases, particularly in the context of cancer treatment.
Chemical Structure and Synthesis
The compound features a complex heterocyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The incorporation of halogen atoms (chlorine, fluorine, and iodine) plays a crucial role in modulating the compound's pharmacological properties.
Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory activity against several kinases:
- Pim-1 Kinase : This compound has been shown to inhibit Pim-1 kinase effectively, which is implicated in various cancers. Studies report IC50 values in the low nanomolar range, indicating strong potency. For instance, a related compound demonstrated an IC50 of 27 nM against Pim-1 .
- Flt-3 Kinase : It also inhibits Flt-3 kinase, which is relevant for certain leukemias. The selectivity profile suggests that it preferentially targets Pim-1 over Flt-3 by a factor of 2 to 15 .
Anticancer Activity
The biological evaluation of pyrazolo[1,5-a]pyrimidines has revealed their ability to induce apoptosis in cancer cell lines. Notably, compounds within this class have shown significant anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) .
Table 1: Summary of Biological Activities
| Compound | Target Kinase | IC50 (nM) | Cell Lines Tested | Activity Type |
|---|---|---|---|---|
| This compound | Pim-1 | <27 | MCF-7, HCT116, HepG2 | Anticancer |
| Related Compound A | Flt-3 | <100 | THP-1 (leukemia) | Anticancer |
| Compound B | CDK | <50 | Various | Antiproliferative |
The mechanism through which this compound exerts its effects involves the inhibition of specific signaling pathways critical for cell survival and proliferation. The inhibition of Pim-1 leads to reduced phosphorylation of BAD protein, a key regulator of apoptosis . Additionally, the compound's ability to inhibit colony formation in clonogenic assays further supports its potential as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with a pyrazolo[1,5-a]pyrimidine derivative resulted in a significant reduction in cell viability at concentrations below 1 µM.
- In Vivo Models : Animal studies have indicated that these compounds can reduce tumor growth significantly when administered at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
